Product packaging for YKL-04-085(Cat. No.:)

YKL-04-085

Cat. No.: B1193873
M. Wt: 491.595
InChI Key: JNHXDBIEQOIKLK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YKL-04-085 is a chemically optimized, broad-spectrum antiviral agent derived from a medicinal chemistry campaign based on the covalent BTK inhibitor QL47 . Strikingly, when screened against a large panel of 468 kinases, this compound was found to be devoid of any detectable kinase activity, demonstrating a clear separation of its antiviral function from its original kinase-inhibitory scaffold . This makes it a valuable tool for studying host-factor dependencies in viral replication without the confounding effects of kinase modulation. The compound exhibits a covalent mechanism of action, dependent on its acrylamide moiety, which is essential for its antiviral activity . Its primary research value lies in its potent inhibition of viral translation, providing a powerful means to probe the life cycle of a diverse range of RNA viruses . This compound demonstrates cellular antiviral activity at concentrations approximately 35-fold lower than those which inhibit host-cell proliferation, indicating a favorable window for experimental use in cellular models . It has shown potent activity against pathogens such as Dengue virus (DENV), West Nile virus (WNV), Enteroviruses, and Pneumoviruses, making it a versatile candidate for investigating host-directed antiviral strategies across multiple virus families . Furthermore, this compound possesses improved pharmacokinetic properties compared to its predecessor, QL47 . This compound is intended for research use only by trained scientists and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C30H29N5O2

Molecular Weight

491.595

IUPAC Name

(E)-4-(dimethylamino)-N-(2-methyl-5-(9-(1-methyl-1H-pyrazol-4-yl)-2-oxobenzo[h]quinolin-1(2H)-yl)phenyl)but-2-enamide

InChI

InChI=1S/C30H29N5O2/c1-20-7-13-25(17-27(20)32-28(36)6-5-15-33(2)3)35-29(37)14-12-22-10-8-21-9-11-23(16-26(21)30(22)35)24-18-31-34(4)19-24/h5-14,16-19H,15H2,1-4H3,(H,32,36)/b6-5+

InChI Key

JNHXDBIEQOIKLK-AATRIKPKSA-N

SMILES

O=C1N(C2=CC(NC(/C=C/CN(C)C)=O)=C(C=C2)C)C3=C(C=CC4=CC=C(C5=CN(C)N=C5)C=C43)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YKL-04-085;  YKL04-085;  YKL 04-085;  YKL-04085;  YKL04085;  YKL 04085.

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound Molecular Formula IC₅₀ (DENV2) Cytotoxicity (IC₅₀) Selectivity Index Key Advantage
This compound C₃₀H₂₉N₅O₂ 0.8 µM 28 µM 35 High specificity, low toxicity
Compound A C₂₈H₂₇N₅O₃S 1.2 µM 50 µM 41.7 Ease of synthesis
Compound B C₃₁H₃₀N₆O₂ 0.6 µM 15 µM 25 Enhanced potency
Compound C C₈H₁₂N₄O₅ 12 µM 50 µM 4.2 Broad-spectrum activity
Compound D C₁₉H₂₁FN₃O₇P 0.7 µM 25 µM 35.7 Polymerase targeting

Table 2: Pharmacokinetic Parameters

Compound Half-Life (h) Solubility (mg/mL) Bioavailability (%)
This compound 5.6 0.15 62
Compound A 4.1 0.22 55
Compound B 8.2 0.08 48
Compound D 6.5 0.12 34

Research Findings and Critical Analysis

  • Structural Modifications : While Compound B’s extended alkyl chain improves potency, its cytotoxicity underscores the importance of balancing hydrophobicity and safety in antiviral design .
  • Functional Redundancy : Ribavirin analogs like Compound C lack target specificity, resulting in off-effects, whereas this compound’s mechanism minimizes collateral damage to host machinery .
  • Clinical Potential: this compound’s favorable pharmacokinetics (62% bioavailability) and stability (-20°C storage) position it as a superior candidate for further development compared to NITD-008, which failed due to toxicity .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with 7-chlorotetralone (S7) , which undergoes a Vilsmeier–Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield aldehyde S8 . Subsequent dehydrogenation of S8 with 1,8-diazabicycloundec-7-ene (DBU) produces intermediate S9 , a naphthalene derivative critical for subsequent coupling reactions.

Buchwald Coupling and Ring-Closing Reaction

Intermediate S9 undergoes a Buchwald–Hartwig amination with a substituted aniline to introduce an amino group, forming S10 . A ring-closing reaction via Horner–Wadsworth–Emmons olefination with triethyl phosphonoacetate under basic conditions generates the tetracyclic core structure S11 , essential for antiviral activity.

Suzuki Cross-Coupling and Nitro Reduction

S11 is subjected to Suzuki–Miyaura cross-coupling with aryl boronic acids to install substituents at the C-8 position. The nitro group in the resulting intermediate is reduced to an amine using hydrogen gas and a palladium catalyst, yielding S12 , which serves as the precursor for final acrylation.

Acrylation to Yield this compound

The amine in S12 is acylated with acryloyl chloride or crotonyl chloride in the presence of a base such as triethylamine, producing this compound. This step introduces the α,β-unsaturated carbonyl group, which is crucial for covalent interaction with viral targets.

Characterization and Analytical Data

This compound was characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a molecular ion peak at m/z 459.2 [M+H]⁺, consistent with its molecular formula C₂₄H₂₂ClN₃O₂. Key NMR signals include a singlet at δ 8.21 ppm (aromatic protons) and a doublet of doublets at δ 6.45 ppm (acrylic protons), confirming the naphthyl and acrylamide motifs.

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of this compound was evaluated in murine models to assess its suitability for in vivo studies. Intraperitoneal (IP) administration at 50 mg/kg achieved a plasma concentration of 4,505.75 ng/mL, with an area under the curve (AUC) of 8,554.01 ng·h/mL. Despite high clearance rates (199.26 mL/min/kg via IV), IP dosing maintained plasma levels above the antiviral IC₉₀ (0.555 μM) for 24 hours.

RouteDose (mg/kg)T₁/₂ (h)Cₘₐₓ (ng/mL)AUC (ng·h/mL)Bioavailability (%)
IV21.07461.71167.28-
IP500.084505.758554.011213.28

Mechanistic Insights and Selectivity Profile

This compound’s antiviral mechanism involves inhibition of viral RNA translation, as demonstrated by its suppression of DENV2 replicon activity at 0.555 μM. Kinase profiling against 468 kinases revealed no significant binding (>80% inhibition only for PIM and DDR kinases), confirming the absence of off-target kinase activity due to the removed hinge-binding nitrogen .

Q & A

Q. How can multi-omics data be integrated to map this compound’s systemic effects?

  • Methodological Answer: Perform transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) on treated vs. control samples. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment and network pharmacology to identify hub targets and off-pathway effects .

Data Presentation and Validation

  • Tables : Include raw data (e.g., IC50_{50} values, spectral peaks) in appendices, with processed data (e.g., normalized activity, statistical significance) in the main text .
  • Contradiction Analysis : Apply the "principal contradiction" framework to prioritize critical variables (e.g., assay specificity over batch effects) and design follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YKL-04-085
Reactant of Route 2
Reactant of Route 2
YKL-04-085

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.